molecular formula C18H20N2O4S B3136723 1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 423754-21-6

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No. B3136723
CAS RN: 423754-21-6
M. Wt: 360.4 g/mol
InChI Key: LNSNBLHBNKMWCH-UHFFFAOYSA-N
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Description

“1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine” is a compound used for scientific research . It is also known by registry numbers ZINC000005613325 .


Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution of piperazine with a sulfonyl chloride . A new HPLC-UV derivatization approach was developed for the analysis of these residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl) piperazine (4-NPP) was selected as a new derivatization reagent .


Molecular Structure Analysis

The molecular weight of “1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine” is 256.33 . The IUPAC name is methyl 4- (1-piperazinylsulfonyl)phenyl ether .


Chemical Reactions Analysis

The compound is involved in reactions that are analyzed using a simple derivatization HPLC-UV method . This method was developed for the analysis of residual trace benzyl halides in drug substances .


Physical And Chemical Properties Analysis

The compound has a melting point of 81-83 degrees Celsius . It is available in powder form .

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activity

  • Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as therapeutic agents : A study by Hussain et al. (2017) focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which showed significant enzyme inhibitory activity. This research indicates the potential of these compounds in therapeutic applications, particularly due to their inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their relevance in conditions like Alzheimer's disease (Hussain et al., 2017).

Antimicrobial and Antioxidant Activities

  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives : Mallesha and Mohana (2011) synthesized novel piperazine derivatives with demonstrated antimicrobial and moderate antioxidant activities. These findings highlight the potential of piperazine derivatives in combating bacterial and fungal infections, as well as their utility in oxidative stress-related conditions (Mallesha & Mohana, 2011).

Synthesis and Antimicrobial Studies

  • Synthesis and antimicrobial studies of new pyridine derivatives : Patel and Agravat (2009) conducted research on the synthesis of new pyridine derivatives involving piperazine and found considerable antibacterial activity. This study adds to the growing body of evidence supporting the antimicrobial properties of piperazine derivatives, making them promising candidates for developing new antibacterial agents (Patel & Agravat, 2009).

Structural Analysis and Applications

  • Crystal structure studies, Hirshfeld surface analysis and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives : Kumara et al. (2017) explored the crystal structures of novel piperazine derivatives, providing insights into their molecular properties and potential applications in various fields, including pharmaceuticals and materials science (Kumara et al., 2017).

Pharmacological Properties

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists : Sonda et al. (2004) investigated benzamide derivatives of piperazine and found them to have potential as prokinetic agents, suggesting a role in gastrointestinal disorders. These compounds were identified as selective serotonin 4 receptor agonists, indicating their significance in neurological and gastrointestinal pharmacology (Sonda et al., 2004).

Future Directions

The future directions of “1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine” could involve its use in various scientific research applications. The development of new analytical methods, such as the HPLC-UV derivatization approach, could enhance the understanding and utilization of this compound .

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)20-13-11-19(12-14-20)18(21)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSNBLHBNKMWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186875
Record name [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine

CAS RN

423754-21-6
Record name [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423754-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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